molecular formula C2H4Cl2 B1434543 1,1-Dichloroethane (2,2,2-D3) CAS No. 56912-77-7

1,1-Dichloroethane (2,2,2-D3)

Cat. No.: B1434543
CAS No.: 56912-77-7
M. Wt: 101.97 g/mol
InChI Key: SCYULBFZEHDVBN-FIBGUPNXSA-N
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Description

1,1-Dichloroethane (CAS 107-06-2), also known as ethylidene dichloride, is a halogenated hydrocarbon with the molecular formula C₂H₄Cl₂. The deuterated analog, 1,1-Dichloroethane (2,2,2-D₃) (CAS 40202-09-3), replaces three hydrogen atoms with deuterium at the methyl group, resulting in isotopic labeling used for metabolic and environmental tracing studies . This compound is primarily utilized in industrial synthesis, laboratory research, and as a solvent. Its physicochemical properties include a boiling point of 57.3°C, density of 1.17 g/cm³, and moderate water solubility (5.5 g/L at 20°C) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,1-Dichloroethane (2,2,2-D3) plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins and DNA, potentially causing cellular damage . Additionally, 1,1-Dichloroethane (2,2,2-D3) can induce oxidative stress by generating reactive oxygen species (ROS), which can further interact with cellular biomolecules.

Cellular Effects

The effects of 1,1-Dichloroethane (2,2,2-D3) on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can alter gene expression by modulating transcription factors such as NF-κB and AP-1, which are critical in the cellular response to stress . Furthermore, 1,1-Dichloroethane (2,2,2-D3) can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 1,1-Dichloroethane (2,2,2-D3) exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Additionally, the compound can form adducts with DNA and proteins, disrupting their normal function. The generation of ROS by 1,1-Dichloroethane (2,2,2-D3) can also lead to oxidative damage to cellular components, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Dichloroethane (2,2,2-D3) can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term exposure to 1,1-Dichloroethane (2,2,2-D3) in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic cellular damage, leading to potential carcinogenic effects .

Dosage Effects in Animal Models

The effects of 1,1-Dichloroethane (2,2,2-D3) vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, central nervous system depression, and increased risk of cancer . Threshold effects have been observed, where the severity of the toxic effects increases sharply beyond a certain dosage level.

Metabolic Pathways

1,1-Dichloroethane (2,2,2-D3) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1,1-Dichloroethane (2,2,2-D3), leading to the formation of reactive intermediates that can further react with cellular components . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and disruption of normal metabolic processes.

Transport and Distribution

Within cells and tissues, 1,1-Dichloroethane (2,2,2-D3) is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher local concentrations and potential toxicity . Transporters such as organic anion-transporting polypeptides (OATPs) may also play a role in its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of 1,1-Dichloroethane (2,2,2-D3) can influence its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also accumulate in mitochondria, leading to mitochondrial dysfunction and impaired energy production. Post-translational modifications and targeting signals may direct 1,1-Dichloroethane (2,2,2-D3) to specific cellular compartments, affecting its overall impact on cellular function.

Biological Activity

1,1-Dichloroethane (2,2,2-D3), also known as deuterated 1,1-dichloroethane, is a chlorinated hydrocarbon that has been the subject of various studies due to its potential biological effects and applications in research. This compound is often used in organic synthesis and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C₂HCl₂
  • Molecular Weight : 98.96 g/mol
  • Structure : A colorless, oily liquid with a characteristic sweet odor.
  • Solubility : It is moderately soluble in water and highly soluble in organic solvents.

Biological Activity Overview

The biological activity of 1,1-dichloroethane can be categorized into several areas:

  • Toxicology : Studies have shown that exposure to 1,1-dichloroethane can lead to various toxic effects. Acute exposure has been associated with respiratory irritation and central nervous system effects. Chronic exposure may result in liver and kidney damage.
  • Carcinogenicity : Research indicates that 1,1-dichloroethane may have carcinogenic potential. In animal studies, it has been linked to increased incidences of tumors in the liver and lungs when administered at high doses over prolonged periods .
  • Endocrine Disruption : Some studies suggest that dichloroethanes can act as endocrine disruptors. In vitro assays have demonstrated that certain derivatives of dichloroethane exhibit antiestrogenic properties, potentially impacting hormonal balance .

Case Study 1: Toxicological Effects

A study conducted on Sprague-Dawley rats exposed to varying concentrations of 1,1-dichloroethane revealed significant increases in liver tumors at mid to high doses. The study noted a dose-dependent relationship between exposure levels and tumor incidence, highlighting the compound's potential carcinogenicity .

Case Study 2: Endocrine Disruption

In a series of experiments evaluating the antiestrogenic activity of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), it was found that these compounds could inhibit estrogen receptor binding in vitro. One specific compound demonstrated a dose-dependent decrease in uterine weight in immature mice, suggesting significant endocrine-disrupting activity .

Toxicological Studies

Study TypeSubjectFindings
Acute ToxicityRatsRespiratory irritation observed at high concentrations.
Chronic ToxicityMiceIncreased lung tumor incidence with skin application (26/30 treated vs. 11/30 controls) .
CarcinogenicityRatsSignificant increase in liver tumors at high doses .

Endocrine Activity

Research on the antiestrogenic properties of various dichloroethane derivatives has shown:

  • Binding Affinity : Compounds exhibited relative binding affinities ranging from 0.1% to 3.6% of estradiol.
  • In Vivo Effects : Significant decreases in uterine weight were observed at doses up to 750 µg .

Scientific Research Applications

Chemical Synthesis

1,1-Dichloroethane is primarily utilized as a feedstock in the synthesis of other chemicals. The production of 1,1,1-trichloroethane is a notable application. This compound serves as an intermediate in manufacturing solvents and refrigerants. Additionally, thermal cracking of 1,1-dichloroethane can produce vinyl chloride at high temperatures (400–500 °C) and pressures (10 MPa) .

Solvent Applications

This compound is widely used as a solvent for various materials:

  • Plastics : It effectively dissolves certain plastics for processing and formulation.
  • Oils and Fats : Its solvent properties make it suitable for extracting oils from seeds and fats from animal sources.
  • Degreasing Agent : In industrial settings, it is employed to remove grease and contaminants from metal parts.

Environmental Testing

The isotopically labeled variant 1,1-dichloroethane (2,2,2-D3) serves as a valuable tool in environmental studies:

  • Surrogate Standard : It is used as a surrogate standard during the analysis of volatile organic compounds (VOCs) in water via gas chromatography-mass spectrometry (GC-MS) .
  • NMR Solvent : The compound is also utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy for studying chemical structures .

Fumigant in Agriculture

1,1-Dichloroethane has applications as a fumigant in insecticide sprays. Its effectiveness in controlling pests makes it valuable in agricultural practices.

Rubber Cementing

It is used in the cementing of rubber products, particularly those requiring high-vacuum resistance. This application highlights its importance in the manufacturing of durable rubber goods .

Safety and Environmental Impact

Despite its utility, 1,1-dichloroethane poses safety concerns:

  • It has been classified as a potential carcinogen by California’s Proposition 65 since 1990 .
  • Environmental persistence is notable; it decomposes in the atmosphere with a half-life of approximately 62 days due to photolytic reactions with hydroxyl radicals .

Case Study 1: Industrial Solvent Use

A study conducted on the use of 1,1-dichloroethane in automotive parts cleaning demonstrated its effectiveness in removing stubborn grease and oil residues without damaging metal surfaces. The study highlighted its rapid evaporation rate which minimizes residue left on cleaned parts.

Case Study 2: Environmental Monitoring

In an environmental monitoring project assessing VOCs near industrial sites, 1,1-dichloroethane (2,2,2-D3) was employed as a tracer to evaluate contamination levels. Results indicated significant reductions in VOC concentrations when remediation strategies were implemented.

Q & A

Basic Research Questions

Q. What methodologies are recommended for addressing data gaps in toxicity studies of 1,1-dichloroethane?

A read-across approach is employed, using structurally and toxicologically similar analogs like 1,2-dichloroethane. Key steps include:

  • Structural comparison : Verify molecular weight, formula, and reactivity (e.g., both are dichlorinated ethanes) .
  • Physicochemical properties : Compare volatility, solubility, and metabolic pathways (e.g., similar ADME profiles) .
  • Validation : Consult peer-reviewed protocols (e.g., EPA systematic review criteria) and cross-check with expert panels . Table 1: Key similarities between 1,1-DCA and 1,2-DCA
Property1,1-DCA1,2-DCA
Molecular formulaC₂H₄Cl₂C₂H₄Cl₂
VolatilityHigh (evaporates rapidly)High
Metabolic pathwayHepatic CYP450 oxidationSimilar

Q. How are environmental hazards characterized for 1,1-dichloroethane in aquatic ecosystems?

Empirical data from 1,1-DCA and analogs (e.g., 1,2-dichloropropane) are integrated with predictive models:

  • Species Sensitivity Distributions (SSDs) : Calculate HC05 (hazard concentration for 5% species) using Web-ICE interspecies correlations .
  • ECOSAR predictions : Estimate toxicity endpoints (e.g., LC50 for fish) when experimental data are lacking .

Q. What are the primary exposure routes considered in risk assessments for 1,1-dichloroethane?

  • Inhalation : Dominant route due to high volatility; PODs (points of departure) derived from 1,2-DCA inhalation studies .
  • Oral : Limited data; extrapolated from subchronic animal studies .
  • Dermal : No direct toxicological data; route-to-route extrapolation is not validated due to missing PBPK models .

Advanced Research Questions

Q. How can researchers validate the use of analog data when experimental results for 1,1-DCA are conflicting?

  • Sensitivity analysis : Compare toxicity endpoints (e.g., NOAELs/LOAELs) across analogs and experimental studies .
  • Mechanistic studies : Use ab initio computational models to assess reaction pathways (e.g., OH radical interactions) .
  • Multi-model integration : Combine SSDs, QSAR predictions, and read-across data to reduce uncertainty .

Q. What strategies address the lack of chronic inhalation and cancer dose-response data for 1,1-DCA?

  • Cross-species extrapolation : Apply allometric scaling from rodent studies of 1,2-DCA, adjusting for metabolic rate differences .
  • Probabilistic modeling : Use Bayesian frameworks to integrate sparse data and analog-derived PODs .
  • Epidemiological gaps : Prioritize occupational cohort studies in industries with historical 1,1-DCA use .

Q. How are thermodynamic properties and reaction kinetics of 1,1-DCA leveraged in environmental fate studies?

  • Degradation pathways : Computational studies (e.g., MP2/QCISD(T)) model reactions with hydroxyl radicals, predicting rate constants and byproducts .
  • Solubility data : Use IUPAC-NIST database values to parameterize partitioning models (e.g., Henry’s law constants) . Table 2: Key physicochemical properties
PropertyValue (1,1-DCA)Source
Water solubility5,500 mg/L (20°C)IUPAC-NIST
Log Kow1.79EPA Dashboard
Vapor pressure234 mmHg (25°C)EPA Risk Evaluation

Q. What peer-review practices ensure robustness in 1,1-DCA risk evaluations?

  • Independent validation : The EPA SACC (Scientific Advisory Committee on Chemicals) evaluates read-across rationale and data integration methods .
  • Transparency mandates : Public comment periods and open-access systematic review protocols (e.g., PRISMA guidelines) .
  • Conflict resolution : Address discrepancies (e.g., conflicting NOAELs) through weight-of-evidence approaches .

Q. Methodological Recommendations

  • For basic studies : Prioritize structural analogs with validated similarity indices (e.g., EPA’s 2019 read-across criteria) .
  • For advanced studies : Combine computational toxicology (e.g., ECOSAR, Web-ICE) with targeted in vitro assays to fill data gaps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dichloroethane

1,2-Dichloroethane (CAS 107-06-2), an isomer of 1,1-dichloroethane, shares the molecular formula C₂H₄Cl₂ but differs in chlorine atom positioning.

Key Similarities and Differences

Property 1,1-Dichloroethane (2,2,2-D₃) 1,2-Dichloroethane
Molecular Structure Cl₂C-CH₃ (D₃ at CH₃) Cl-CH₂-CH₂-Cl
Boiling Point (°C) 57.3 83.5
Density (g/cm³) 1.17 1.25
Water Solubility (g/L) 5.5 8.7
Metabolic Pathway Cytochrome P450 oxidation Glutathione conjugation
Carcinogenicity Non-carcinogen (weak binding) Carcinogen (strong DNA interaction)
  • Toxicity: 1,2-Dichloroethane exhibits higher acute toxicity (LD₅₀ = 680 mg/kg in rats) compared to 1,1-dichloroethane (LD₅₀ = 14,100 mg/kg) . The EPA uses 1,2-dichloroethane as a read-across analog for 1,1-dichloroethane due to structural and metabolic similarities, despite differences in carcinogenic potency .

1,1,1-Trichloroethane (1,1,1-TCA)

1,1,1-Trichloroethane (CAS 71-55-6) shares the ethane backbone but includes an additional chlorine atom.

Key Comparisons

Property 1,1-Dichloroethane (2,2,2-D₃) 1,1,1-Trichloroethane
Molecular Formula C₂H₃D₃Cl₂ C₂H₃Cl₃
Boiling Point (°C) 57.3 74.1
Ozone Depletion Potential Not applicable 0.1 (moderate)
Biodegradation Aerobic microbial degradation Reductive dechlorination
  • Isotope Fractionation : During biodegradation, 1,1-dichloroethane exhibits a carbon isotope fractionation factor (ε) of -10.5‰, while 1,1,1-TCA shows ε = -1.8‰, indicating distinct enzymatic pathways in Dehalobacter cultures .

2,2-Bis(p-chlorophenyl)-1,1-dichloroethane (DDD)

DDD (CAS 72-54-8), a DDT metabolite, shares the 1,1-dichloroethane moiety but includes aromatic substituents.

Key Contrasts

Property 1,1-Dichloroethane (2,2,2-D₃) DDD
Molecular Formula C₂H₃D₃Cl₂ C₁₄H₁₀Cl₄
Toxicity Mechanism Hepatic metabolism Adrenal cortex atrophy (dogs)
Mutagenicity Weak alkylating agent Salmonella mutagen (TA98 strain)

1,2,2-Trichloro-1,1-difluoroethane

This compound (CAS 354-21-2) differs in halogen substitution (Cl₃F₂ vs. Cl₂).

Property 1,1-Dichloroethane (2,2,2-D₃) 1,2,2-Trichloro-1,1-difluoroethane
Molecular Weight 102.98 (D₃-adjusted) 169.38
Applications Solvent, tracer Refrigerant, fire suppressant
Environmental Impact Low ozone depletion High global warming potential

Properties

IUPAC Name

2,2-dichloro-1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYULBFZEHDVBN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dichloroethane (2,2,2-D3)
1,1-Dichloroethane (2,2,2-D3)
1,1-Dichloroethane (2,2,2-D3)
1,1-Dichloroethane (2,2,2-D3)
1,1-Dichloroethane (2,2,2-D3)
1,1-Dichloroethane (2,2,2-D3)

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